Welcome to the BenchChem Online Store!
molecular formula C15H14O2 B177181 2-Bibenzylcarboxylic Acid CAS No. 4890-85-1

2-Bibenzylcarboxylic Acid

Cat. No. B177181
M. Wt: 226.27 g/mol
InChI Key: IOHPVZBSOKLVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05834468

Procedure details

A mixture of 2-phenethyl benzoic acid (11.3 g), oxalyl chloride (5.2 ml), DMF (0.2 ml) and dichloromethane (100 ml) was stirred for 1.5 hours. The solvent was evaporated, diglyme (75 ml) added and the mixture cooled to -70° C. Lithium tri-(tert-butoxy)aluminium hydride (100 ml, 0.5M solution in diglyme) was added dropwise over 45 minutes maintaining the reaction temperature below -60° C. The reaction was stirred at -70° C. for 1 hour and poured into a 2N HCl and ice mixture. The mixture was extracted with iso-hexane (3×100 ml). The extracts were washed with saturated aqueous sodium hydrogen carbonate, water and brine, dried (MgSO4), filtered and evaporated. The residue was purfied by MPLC eluting with dichloromethane/iso-hexane (1:1) to give 2-(phenethyl)benzaldehyde (7.77 g).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](O)=[O:12])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(Cl)(=O)C(Cl)=O.CN(C=O)C>ClCCl>[CH2:1]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[CH:11]=[O:12])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)C1=C(C(=O)O)C=CC=C1
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
diglyme (75 ml) added
ADDITION
Type
ADDITION
Details
Lithium tri-(tert-butoxy)aluminium hydride (100 ml, 0.5M solution in diglyme) was added dropwise over 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below -60° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at -70° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
poured into a 2N HCl and ice mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with iso-hexane (3×100 ml)
WASH
Type
WASH
Details
The extracts were washed with saturated aqueous sodium hydrogen carbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluting with dichloromethane/iso-hexane (1:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.77 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.